molecular formula C22H30F3N9O9S2 B10855311 Bio-ams tfa

Bio-ams tfa

Cat. No.: B10855311
M. Wt: 685.7 g/mol
InChI Key: VXWOGYSNAHPLOO-IWTWRERHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bio-AMS (TFA) is a potent inhibitor of bacterial biotin protein ligase. It exhibits selective activity against Mycobacterium tuberculosis and disrupts fatty acid and lipid biosynthesis . This compound is primarily used in research settings to study its effects on bacterial growth and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bio-AMS (TFA) is synthesized through a series of chemical reactions involving the use of trifluoroacetic acid. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of Bio-AMS (TFA) follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of trifluoroacetic acid in the production process ensures efficient extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Bio-AMS (TFA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Bio-AMS (TFA). These products are often used in further research to study their effects on bacterial growth and metabolism .

Scientific Research Applications

Bio-AMS (TFA) has several scientific research applications, including:

    Chemistry: It is used to study the effects of biotin protein ligase inhibition on bacterial growth and metabolism.

    Biology: It is used to investigate the role of biotin protein ligase in various biological processes.

    Medicine: It is used in the development of new antibiotics targeting Mycobacterium tuberculosis.

    Industry: It is used in the production of various biotechnological products.

Mechanism of Action

Bio-AMS (TFA) exerts its effects by inhibiting bacterial biotin protein ligase. This inhibition disrupts fatty acid and lipid biosynthesis, leading to the arrest of bacterial growth. The molecular targets involved in this process include the biotin protein ligase enzyme and various pathways related to fatty acid and lipid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Bio-AMS (TFA) include:

Uniqueness

Bio-AMS (TFA) is unique in its selective inhibition of bacterial biotin protein ligase. This selective activity makes it a valuable tool in the study of bacterial growth and metabolism, as well as in the development of new antibiotics targeting Mycobacterium tuberculosis .

Biological Activity

Bio-AMS TFA is a potent inhibitor of biotin protein ligase (BPL), a critical enzyme in the biotinylation pathway of various organisms, including Mycobacterium tuberculosis (Mtb). This compound has garnered attention due to its significant biological activity against multidrug-resistant strains of tuberculosis, as well as its potential applications in chemical biology.

This compound functions by binding to the active site of BPL with high affinity, inhibiting the enzyme's ability to biotinylate proteins. This inhibition disrupts essential metabolic pathways in bacteria, particularly those involved in fatty acid biosynthesis, which is crucial for their survival and proliferation. The compound exhibits a minimum inhibitory concentration (MIC) that ranges from 0.16 to 0.625 μM against various strains of Mtb, indicating strong antimicrobial efficacy .

Efficacy Against Mycobacterium tuberculosis

In studies involving Mtb H37Rv and other multidrug-resistant strains, Bio-AMS demonstrated potent antitubercular activity. The following table summarizes the MIC values observed for different strains:

Strain TypeMIC (μM)
Mtb H37Rv0.31 - 0.78
Multidrug-resistant TB0.16 - 0.625
Extensively drug-resistant TB0.16 - 0.625

These results confirm that Bio-AMS is effective against both susceptible and resistant strains of tuberculosis, highlighting its potential as a therapeutic agent in treating resistant infections .

Impact on Protein Biotinylation

Research has shown that treatment with Bio-AMS leads to a significant decrease in global biotinylation levels of proteins involved in fatty acid biosynthesis within Mtb. In experiments where Mtb was treated with varying concentrations of Bio-AMS, a clear reduction in protein biotinylation was observed, particularly at higher concentrations (1.0 μM), which correlates with its efficacy against bacterial growth .

In Vivo Studies

In vivo studies conducted with Mtb revealed that Bio-AMS effectively reduces biotinylation levels without immediate growth arrest due to the slow doubling time of the bacteria. The treatment resulted in observable changes in protein patterns via Western blot analysis, confirming the compound's action at the molecular level .

Structural Insights

A study focusing on the structural interactions between Bio-AMS and BPL provided insights into its binding mechanism. The compound was found to bind more than 1700-fold tighter than biotin itself, establishing a strong foundation for future structure-aided drug design efforts aimed at developing new inhibitors targeting similar pathways .

Properties

Molecular Formula

C22H30F3N9O9S2

Molecular Weight

685.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H29N9O7S2.C2HF3O2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13;3-2(4,5)1(6)7/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33);(H,6,7)/t9-,10+,11-,13-,15+,16+,19+;/m0./s1

InChI Key

VXWOGYSNAHPLOO-IWTWRERHSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.